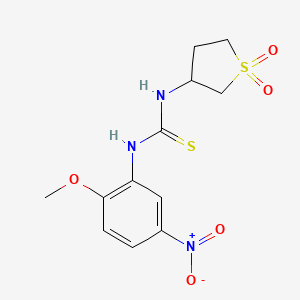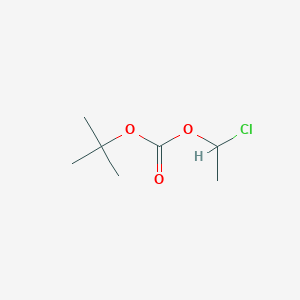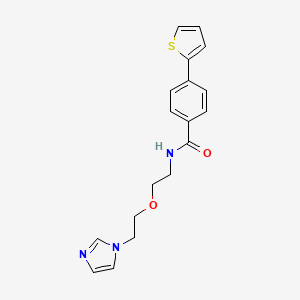
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea is a complex organic compound characterized by its unique structural features, including a thiourea group and a dioxidotetrahydrothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene core. This can be achieved through the oxidation of tetrahydrothiophene using appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophene is then reacted with 2-methoxy-5-nitroaniline under thiourea-forming conditions, often involving the use of thiourea and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation reactions, potentially forming sulfones or sulfoxides.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions at the thiourea group can lead to the formation of various derivatives, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Iron powder, hydrogen gas, or other reducing agents.
Substitution: Amines, alkyl halides, or other nucleophiles.
Major Products Formed:
Sulfones and Sulfoxides: Resulting from further oxidation of the dioxidotetrahydrothiophene moiety.
Amines: Resulting from the reduction of nitro groups.
Derivatives: Resulting from substitution reactions at the thiourea group.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its unique properties may be exploited in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiourea group may form hydrogen bonds with active sites, while the dioxidotetrahydrothiophene moiety may engage in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A related compound with potential GIRK channel activator properties.
1,1-Dioxidotetrahydrothiophen-3-yl methacrylate: Another derivative with applications in polymer chemistry.
Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties not found in other compounds.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S2/c1-20-11-3-2-9(15(16)17)6-10(11)14-12(21)13-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H2,13,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXGXJRMWXNCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-(4-ethylphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2506835.png)


![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2506846.png)

![3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2506848.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)
![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)
